Cas no 205527-00-0 (5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside)

205527-00-0 structure
Nom du produit:5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Hydroxykaempferol 3-beta-rutinoside
- 5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside
- 5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside
- 4',5,6,7-Tetrahydroxyflavonol 3-rutinoside
- Q27134753
- 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-
- 205527-00-0
- E87176
- CS-0140288
- CHEBI:66215
- FS-7273
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- HY-N8191
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- CHEMBL449793
- AKOS040760237
- 3-[[6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 6-Hydroxykaempferol 3-rutinoside
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one
- DA-70308
-
- Piscine à noyau: 1S/C27H30O16/c1-8-15(30)20(35)22(37)26(40-8)39-7-13-17(32)21(36)23(38)27(42-13)43-25-19(34)14-12(6-11(29)16(31)18(14)33)41-24(25)9-2-4-10(28)5-3-9/h2-6,8,13,15,17,20-23,26-33,35-38H,7H2,1H3/t8-,13+,15-,17+,20+,21-,22+,23+,26+,27-/m0/s1
- La clé Inchi: QYRJNVCANQPMCH-QGAVNTNWSA-N
- Sourire: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O)O)OC1C(C2C(=C(C(=CC=2OC=1C1C=CC(=CC=1)O)O)O)O)=O
Propriétés calculées
- Qualité précise: 610.15338487 g/mol
- Masse isotopique unique: 610.15338487 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 10
- Nombre de récepteurs de liaison hydrogène: 16
- Comptage des atomes lourds: 43
- Nombre de liaisons rotatives: 6
- Complexité: 1020
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -1.3
- Poids moléculaire: 610.5
- Surface topologique des pôles: 266
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1311-5 mg |
6-Hydroxykaempferol 3-beta-rutinoside |
205527-00-0 | 5mg |
¥4179.00 | 2022-04-26 | ||
Cooke Chemical | M3627757-5mg |
6-Hydroxykaempferol3-β-rutinoside |
205527-00-0 | ≥98% | 5mg |
RMB 2400.00 | 2025-02-21 | |
TargetMol Chemicals | TN1311-10mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 10mg |
¥ 4280 | 2023-09-15 | |
TargetMol Chemicals | TN1311-1mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 1mg |
¥ 1300 | 2024-07-24 | ||
TargetMol Chemicals | TN1311-1 mL * 10 mM (in DMSO) |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
TargetMol Chemicals | TN1311-10 mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 10mg |
¥ 4,280 | 2023-07-11 | |
TargetMol Chemicals | TN1311-1mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 1mg |
¥ 1300 | 2024-07-20 |
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside Littérature connexe
-
3. Book reviews
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
205527-00-0 (5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside) Produits connexes
- 2228396-96-9(2-(3-cyclopropylphenyl)ethanethioamide)
- 1936247-79-8(6-chloro-3-ethoxypyridazine-4-carboxylic acid)
- 1428234-63-2(4-(2,6-Difluoro-3-bromobenzyl)morpholine)
- 612525-37-8(N-2-(difluoromethoxy)phenyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide)
- 1428866-20-9((3-Bromo-1H-indol-6-yl)methanol)
- 1790202-55-9(3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2-dihydropyridin-2-one)
- 2228605-92-1(5-ethenyl-1-ethyl-2,3-dihydro-1H-indole)
- 91568-95-5(3-Hydroxy-4-methyl-2-phenylpyridine)
- 403-39-4(1-Fluoro-4-isopropylbenzene)
- 1001054-44-9((3S)-6-(iodomethyl)-6-methyl-4-(phenylmethyl)-3-morpholinecarboxylic acid methyl ester)
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:205527-00-0)6-Hydroxykaempferol 3-β-rutinoside

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête